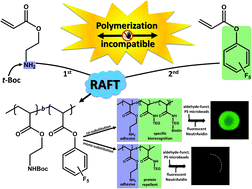Combining the incompatible: Block copolymers consecutively displaying activated esters and amines and their use as protein-repellent surface modifiers with multivalent biorecognition†
Polymer Chemistry Pub Date: 2014-09-23 DOI: 10.1039/C4PY00928B
Abstract
We present the facile synthesis and orthogonal functionalization of diblock copolymers containing two mutually incompatible segments, i.e. primary amines and activated esters, that are displayed chronologically and synthesized by consecutive radical addition fragmentation transfer polymerization (RAFT) of suitably modified monomers. Post-polymerization modification of the active ester moieties with functionalized triethylene glycol derivatives (TEG-NH2/BiotinTEG-NH2) furnishes a protein-repellent block with specific biorecognition, and the activation of the amine groups via deprotection results in newly reactive primary amines. We subsequently use these amines as an anchoring layer for the coating of aldehyde-functionalized polystyrene (PS) colloids and demonstrate tight adhesion and enhanced protein-repellent characteristics combined with specific and multivalent biorecognition of avidin as a function of block ratios. Our strategy demonstrates a viable approach for orthogonal combination of widely needed, but mutually incompatible, functional groups into complex polymer architectures.


Recommended Literature
- [1] Honeycomb-like single-wall carbon nanotube networks†
- [2] High performance NaxCoO2 as a cathode material for rechargeable sodium batteries†
- [3] Chimeric GNA/DNA metal-mediated base pairs†
- [4] CO2 formation mechanism in Fischer–Tropsch synthesis over iron-based catalysts: a combined experimental and theoretical study†
- [5] To assemble or fold?†
- [6] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [7] Front cover
- [8] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
- [9] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [10] Molecular design of new organic sensitizers based on thieno[1,4]benzothiazine for dye-sensitized solar cells†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 16929-05-8
-
CAS no.: 141807-57-0









